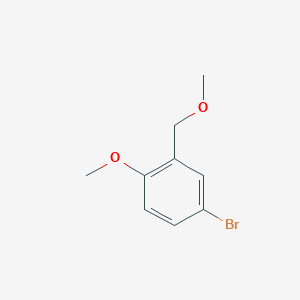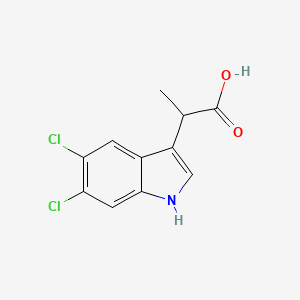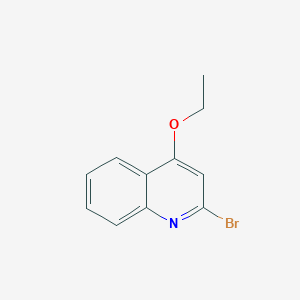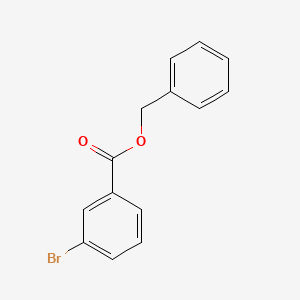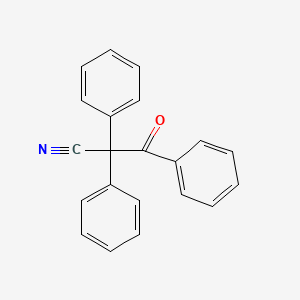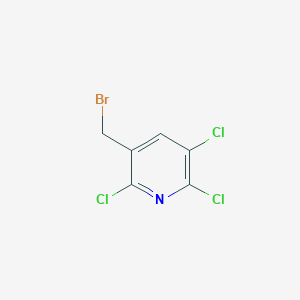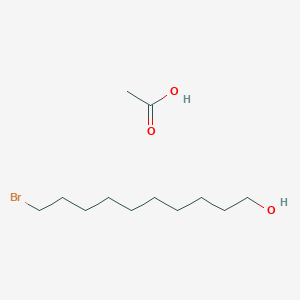
1-Decanol, 10-bromo-, acetate
Übersicht
Beschreibung
1-Decanol, 10-bromo-, acetate, also known as 10-bromo-1-decanol acetate, is a chemical compound with the molecular formula C12H23BrO2. It is a colorless to pale yellow liquid with a sweet odor. This compound is used as an intermediate in organic synthesis and has applications in various fields, including chemistry, biology, and industry .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
1-Decanol, 10-bromo-, acetate can be synthesized through a multi-step process involving the bromination of 1-decanol followed by acetylation. One common method involves the following steps:
Bromination: 1-Decanol is reacted with hydrobromic acid (HBr) to form 10-bromo-1-decanol.
Industrial Production Methods
Industrial production of this compound typically involves similar synthetic routes but on a larger scale. The process is optimized for higher yields and cost-effectiveness. The use of continuous flow reactors and advanced purification techniques ensures the production of high-purity compounds .
Analyse Chemischer Reaktionen
Types of Reactions
1-Decanol, 10-bromo-, acetate undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles, such as hydroxide ions, to form different derivatives.
Hydrolysis: The acetate group can be hydrolyzed to form 10-bromo-1-decanol.
Oxidation: The compound can be oxidized to form 10-bromodecanoic acid.
Common Reagents and Conditions
Substitution: Sodium hydroxide (NaOH) in aqueous solution.
Hydrolysis: Acidic or basic conditions using hydrochloric acid (HCl) or sodium hydroxide (NaOH).
Oxidation: Chromic acid (H2CrO4) or potassium permanganate (KMnO4) in acidic medium.
Major Products Formed
Substitution: Various substituted decanol derivatives.
Hydrolysis: 10-bromo-1-decanol.
Oxidation: 10-bromodecanoic acid.
Wissenschaftliche Forschungsanwendungen
1-Decanol, 10-bromo-, acetate has several scientific research applications:
Organic Synthesis: Used as an intermediate in the synthesis of complex organic molecules.
Pharmaceuticals: Employed in the development of new drugs and active pharmaceutical ingredients.
Agrochemicals: Utilized in the synthesis of pesticides and herbicides.
Material Science: Used in the preparation of polymers and other advanced materials
Wirkmechanismus
The mechanism of action of 1-decanol, 10-bromo-, acetate involves its reactivity due to the presence of the bromine and acetate groups. The bromine atom is highly reactive and can participate in nucleophilic substitution reactions, while the acetate group can undergo hydrolysis. These reactions enable the compound to act as an intermediate in various chemical processes .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
10-Bromo-1-decanol: Similar structure but lacks the acetate group.
10-Bromodecanoic acid: Similar structure but has a carboxylic acid group instead of the acetate group.
1-Decanol, 10-bromo-, acetate: Unique due to the presence of both bromine and acetate groups, making it versatile in chemical reactions
Uniqueness
This compound is unique due to its dual functional groups, which provide a combination of reactivity and stability. This makes it a valuable intermediate in organic synthesis and various industrial applications .
Eigenschaften
IUPAC Name |
acetic acid;10-bromodecan-1-ol | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H21BrO.C2H4O2/c11-9-7-5-3-1-2-4-6-8-10-12;1-2(3)4/h12H,1-10H2;1H3,(H,3,4) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DXYVQOLOBADBCE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)O.C(CCCCCBr)CCCCO | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H25BrO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80784831 | |
| Record name | Acetic acid--10-bromodecan-1-ol (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80784831 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
297.23 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
33925-77-8 | |
| Record name | Acetic acid--10-bromodecan-1-ol (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80784831 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


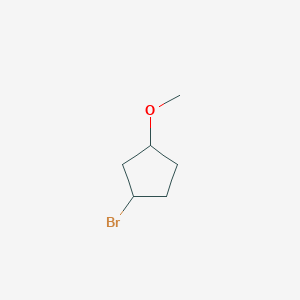
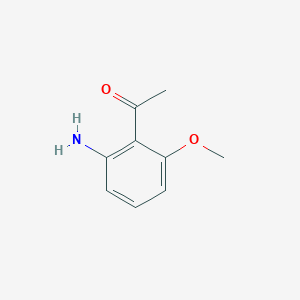
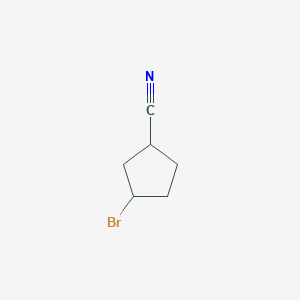
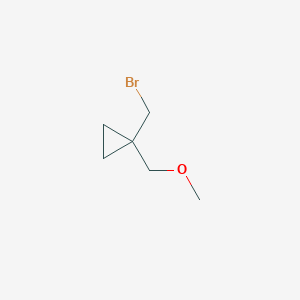
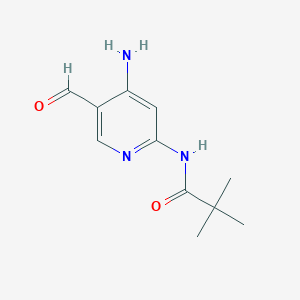
![[4-Methoxy-3-(methoxymethyl)phenyl]boronic acid](/img/structure/B3261065.png)
